molecular formula C14H9N3O5 B2761603 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922032-29-9

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2761603
CAS No.: 922032-29-9
M. Wt: 299.242
InChI Key: YTAOWVSYVWBYOQ-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as FOD or FOD-5, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in several studies. In

Scientific Research Applications

Furan Derivatives in Research

Furan derivatives have been studied extensively for their diverse biological activities and potential therapeutic applications. These compounds are integral to various research areas, including organic synthesis and material science. For example, 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid and its analogs have been identified in uremic serum, demonstrating their role in drug binding inhibition and potential implications in kidney disease research (Niwa et al., 1988).

Oxadiazole Utilization

Oxadiazoles are recognized for their wide-ranging pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Their inclusion in chemical structures enhances molecular stability and interaction with biological targets, facilitating their study in medicinal chemistry for drug design and development. While specific research on oxadiazoles within the context of the queried compound is not highlighted, the utility of oxadiazoles in enhancing drug efficacy and specificity is well documented.

Benzo[d][1,3]dioxole Applications

Benzo[d][1,3]dioxole derivatives are notable for their presence in bioactive compounds and pharmaceuticals. This moiety is often explored for its potential effects on drug metabolism, environmental persistence, and its role in the modulation of various biological pathways. Research into compounds containing benzo[d][1,3]dioxole structures often focuses on their synthesis, biological activity, and potential environmental impacts, including their behavior as persistent organic pollutants (POPs) (Leijs et al., 2012).

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5/c18-12(8-3-4-9-11(6-8)21-7-20-9)15-14-17-16-13(22-14)10-2-1-5-19-10/h1-6H,7H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAOWVSYVWBYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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